1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-2-carboxylic acid
Overview
Description
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H16FNO4S and its molecular weight is 301.34 g/mol. The purity is usually 95%.
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Biological Activity
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-2-carboxylic acid is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₆FNO₄S, with a molecular weight of 301.33 g/mol. The compound features a piperidine ring substituted with a fluoro group and a methylsulfonyl moiety, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆FNO₄S |
Molecular Weight | 301.33 g/mol |
CAS Number | 1219382-82-7 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. Its unique chemical structure allows it to modulate various signaling pathways, which can lead to therapeutic effects.
Potential Mechanisms:
- Receptor Binding: The compound may act as an antagonist or agonist at certain receptors, influencing cellular responses.
- Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic pathways, thereby altering physiological processes.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperidine can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Case Study:
A study focused on piperidine derivatives demonstrated that certain analogues significantly inhibited the growth of various cancer cell lines, with IC50 values comparable to standard chemotherapeutics. The presence of the methylsulfonyl group was noted to enhance cytotoxicity.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research suggests that similar compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammatory cell infiltration in tissues.
Research Findings:
In vitro studies have shown that derivatives can suppress the activation of NF-kB pathways, leading to decreased expression of inflammatory markers.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential.
Compound | Biological Activity | Notable Features |
---|---|---|
1-(4-Fluorophenyl)piperidine-4-carboxamide | Moderate anticancer activity | Lacks methylsulfonyl group |
1-(4-Methylphenyl)piperidine-4-carboxamide | Low anti-inflammatory effects | Lacks fluoro and methylsulfonyl groups |
1-(4-Methylsulfonylphenyl)piperidine-4-carboxamide | Significant anti-inflammatory effects | Lacks fluoro group |
Properties
IUPAC Name |
1-(2-fluoro-4-methylsulfonylphenyl)piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c1-20(18,19)9-5-6-11(10(14)8-9)15-7-3-2-4-12(15)13(16)17/h5-6,8,12H,2-4,7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVWBBDLQVPIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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